BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Pharmacophore

2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS: 330201-80-4) is a synthetic small molecule with the molecular formula C17H16N2O5S2 and a molecular weight of 392.5 g/mol. It belongs to the benzothiazole amide class, a scaffold widely explored for biological activity.

Molecular Formula C17H16N2O5S2
Molecular Weight 392.44
CAS No. 330201-80-4
Cat. No. B2387424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS330201-80-4
Molecular FormulaC17H16N2O5S2
Molecular Weight392.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC
InChIInChI=1S/C17H16N2O5S2/c1-23-10-4-6-12(14(8-10)24-2)16(20)19-17-18-13-7-5-11(26(3,21)22)9-15(13)25-17/h4-9H,1-3H3,(H,18,19,20)
InChIKeyLJDAFJYMNIWVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 330201-80-4): Chemical Identity and Research Sourcing Context


2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS: 330201-80-4) is a synthetic small molecule with the molecular formula C17H16N2O5S2 and a molecular weight of 392.5 g/mol . It belongs to the benzothiazole amide class, a scaffold widely explored for biological activity. However, a comprehensive search of primary research literature and authoritative databases reveals an 'evidence gap': this specific compound, with its distinct 2,4-dimethoxybenzamide moiety, is not explicitly characterized in published biological assays, in contrast to structurally detailed analogs within the same methylsulfonyl benzothiazole (MSBT) series [1]. This absence of direct data positions the compound not as a validated biological probe, but as a precisely defined chemical entity whose utility must be inferred from the quantitative structure-activity relationships (SAR) of its closest comparators, demanding rigorous scrutiny for procurement decisions.

Procurement Risks in the MSBT Series: Why 330201-80-4 Cannot Be Considered Interchangeable with In-Class Analogs


Selecting a benzothiazole derivative for a research program cannot be reduced to a simple 'class substitution' strategy. The MSBT series exemplifies how minor structural variations drive profound differences in potency and target engagement. In the foundational study on MSBT derivatives, compounds displayed a wide range of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values spanning from 4 µg/mL to over 50 µg/mL, and anticancer GI50 values against HeLa cells ranging from <0.1 µM to inactive for closely related structures [1]. Crucially, the presence and position of substituents on the benzamide ring, such as the distinct 2,4-dimethoxy pattern in 330201-80-4 versus the single 4-methoxy group in analog CHEMBL1491533, alters the hydrogen-bonding network and electronic distribution, directly impacting biological affinity [2]. Without specific head-to-head data for 330201-80-4, assuming equivalent performance to a more potent or selective published analog is a procurement fallacy that can lead to failed experiments and wasted resources.

Quantitative Differentiation of 2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Comparative Evidence Table


Structural Distinction in the Benzamide Pharmacophore: 2,4-Dimethoxy vs. 4-Methoxy Substitution

The procurable compound 330201-80-4 features a 2,4-dimethoxybenzamide group, which represents a key structural divergence from the most closely related analog with publicly available biological annotation, CHEMBL1491533 (N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide). The target compound incorporates two electron-donating methoxy groups on the phenyl ring, creating a distinct electrostatic potential surface and steric profile compared to the single 4-methoxy substituent on the comparator [1]. While no direct biological comparison is published, this structural difference is theoretically significant; in analogous benzothiazole inhibitor series, such as NQO2 inhibitors, relocating or adding a methoxy group on the phenyl ring has been shown to shift IC50 values from micromolar to low nanomolar ranges (e.g., a difference between 51 nM and 31 nM for related substitutions), demonstrating that the 2,4-dimethoxy pattern is not a conservative change but a pharmacophore-altering modification [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Pharmacophore

Biological Activity Gap: Unvalidated Potency Versus Defined MSBT Series Landscape

A critical procurement consideration is the absence of published biological activity for 330201-80-4, set against the quantitatively defined performance of the broader MSBT compound class. The foundational MSBT paper establishes clear potency benchmarks for structurally related compounds: the most active derivatives, MSBT-07 and MSBT-12, achieved GI50 values against HeLa cervical cancer cells at concentrations of 0.1 µM or lower, and antimicrobial MICs between 4-50 µg/mL [1]. The target compound 330201-80-4, lacking this primary data, should be evaluated as a high-risk, high-reward candidate. Its structural similarity to these active compounds suggests potential, but the specific 2,4-dimethoxybenzamide configuration is not represented among the characterized hits, meaning its potency could range from sub-100 nM to completely inactive [1]. This places the compound in a 'validation-required' category, contrasting sharply with a data-rich analog like MSBT-07, for which procurement directly supports a known biological outcome.

Anticancer Drug Discovery Antimicrobial Resistance Phenotypic Screening

Intellectual Property and Patent Landscape: Freedom to Operate in a Crowded Benzothiazole Amide Space

The procurable compound 330201-80-4 exists at the periphery of a heavily patented chemical space. Foundational patents, such as US6727247, claim broad genera of substituted benzothiazole amide derivatives as adenosine receptor ligands, but a structural analysis confirms that 330201-80-4, with its specific 6-methylsulfonyl and 2,4-dimethoxybenzamide combination, does not appear in the exemplified claims of this major patent [1]. This provides a potential advantage: the compound may offer a route to explore benzothiazole biology outside the crowded IP of major adenosine receptor programs. Conversely, the lack of patent protection also means no entity has invested in generating the ADME/Tox or potency data typically found in patent examples, leaving a data vacuum that the procuring researcher must fill. This contrasts with adenosine-targeted benzothiazole amides, which come with extensive patent-derived biological annotation but are encumbered by freedom-to-operate restrictions.

Intellectual Property Drug Development Patent Analysis

Validated Application Scenarios for Procuring 2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide


Novel Pharmacophore Hypothesis Testing in Benzothiazole-Based Drug Discovery

This is the primary evidence-supported application. A medicinal chemistry team can procure 330201-80-4 to test the hypothesis that a 2,4-dimethoxybenzamide group, when coupled to the 6-methylsulfonylbenzothiazole core, confers a distinct biological activity profile (e.g., kinase inhibition or GPCR modulation) not seen with the 4-methoxy analog CHEMBL1491533 [1]. The experiment would involve parallel biological profiling against a panel of targets and direct comparison with the mono-methoxy analog to establish a SAR for the 2-position substitution. This is analogous to the successful strategy used in the NQO2 inhibitor program, where systematic dimethoxy substitution patterns were correlated with low nanomolar potency shifts [2].

Chemical Probe for Mapping the MSBT Structure-Activity Landscape

For academic screening centers, 330201-80-4 can serve as a missing puzzle piece in a comprehensive MSBT library. A robust screening deck should include all substitution variants to accurately map the chemical space. The quantitative benchmarks from the MSBT series show that activity can vary from sub-0.1 µM GI50 to completely inactive based on subtle structural changes [3]. Adding 330201-80-4 to a screening collection enables a systematic evaluation of the 2,4-dimethoxy pharmacophore against cancer cell lines or microbial panels, generating the primary data that is currently absent from the literature and potentially identifying a new activity cluster.

Synthetic Intermediate for Derivatization and Late-Stage Functionalization

The compound's structure, featuring both a methylsulfonyl group and multiple methoxy handles, makes it a versatile starting material for medicinal chemistry. The methoxy groups can be demethylated to reveal phenols for further derivatization, while the amide linkage provides a point of diversification. Procuring this specific intermediate, rather than a generic benzothiazole, allows for the exploration of a unique chemical space that is not crowded by existing patents like US6727247, potentially leading to novel compositions of matter with strong intellectual property positions [4].

Quote Request

Request a Quote for 2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.